[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amide group, and the coupling of the amino acid moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amide Group: This step often involves the use of reagents such as carbodiimides or acid chlorides to form the amide bond.
Coupling of the Amino Acid Moiety: This step may involve peptide coupling reagents such as EDCI or HATU to link the amino acid to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups such as ketones or nitro groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]propionic acid: Similar structure but with a propionic acid moiety.
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The uniqueness of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-(N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-6-8-18(9-7-12)14(20)10-19(11-15(21)22)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,17,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCSOVTCGLKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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